Fmoc-Lys (biotin-PEG12)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

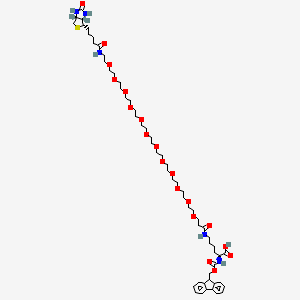

Fmoc-Lys (biotin-PEG12)-OH is a synthetic compound that combines several functional groups, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine amino acid, a polyethylene glycol (PEG) linker, and a biotin moiety. This compound is often used in biochemical and biotechnological applications due to its ability to facilitate the attachment of biotin to various molecules, enhancing their solubility and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys (biotin-PEG12)-OH typically involves several steps:

Fmoc Protection: The lysine amino acid is first protected with the Fmoc group to prevent unwanted reactions during subsequent steps.

PEGylation: A PEG12 linker is attached to the lysine residue. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Biotinylation: The biotin moiety is then attached to the PEGylated lysine. This step may also use coupling reagents to facilitate the reaction.

Deprotection: Finally, the Fmoc group is removed under basic conditions, typically using piperidine, to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are often employed to ensure high yield and purity.

Analyse Des Réactions Chimiques

Amide Bond Formation via Carboxylic Acid Activation

The terminal carboxylic acid group (-COOH) participates in amide coupling reactions using standard peptide synthesis reagents:

-

Activation reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC (Diisopropylcarbodiimide)/HOAt (1-Hydroxy-7-azabenzotriazole)

-

Reaction partners : Primary amines (e.g., N-terminal amines of growing peptide chains or lysine side chains)

-

Mechanism :

R COOH R NH2HATU DIEAR CONH R +H2OThis reaction forms irreversible amide bonds critical for sequential peptide assembly .

| Reaction Parameter | Condition | Source |

|---|---|---|

| Coupling efficiency | >95% with HATU/DIEA | |

| Solvent | DMF or DCM | |

| Temperature | 20–25°C (room temperature) |

Fmoc Deprotection Under Basic Conditions

The Fmoc (9-fluorenylmethyloxycarbonyl) group is cleaved selectively to expose the α-amino group for further reactions:

-

Mechanism : Base-induced β-elimination:

Fmoc NH PeptidepiperidineNH2 Peptide+CO2+Fluorenylmethyl byproductsComplete deprotection typically occurs within 5–30 minutes .

Biotin-Avidin/Streptavidin Affinity Binding

The ε-linked biotin moiety enables high-affinity interactions (Kd ≈ 10⁻¹⁵ M) with avidin/streptavidin proteins:

-

Key reaction :

Biotin PEG12 Lys Peptide+Streptavidin→Streptavidin Biotin Complex -

PEG12 spacer role : Reduces steric hindrance by extending the biotin ligand 47.5 Å from the peptide backbone, improving binding efficiency .

Experimental Validation :

-

Surface plasmon resonance (SPR) assays confirm binding kinetics with association rates (kₐ) > 10⁶ M⁻¹s⁻¹ .

-

Competitive ELISA shows <5% signal loss after 24-hour incubation in serum, demonstrating stability .

PEG Spacer Reactivity and Stability

The dPEG®12 chain exhibits two notable behaviors:

-

Hydrophilic interactions : Enhances aqueous solubility (up to 50 mg/mL in PBS) via hydrogen bonding with water .

-

Oxidative stability : Resists peroxidation under standard storage conditions (-20°C), though prolonged exposure to ROS-generating systems (e.g., H₂O₂) may degrade the ethylene glycol units .

Comparative Reactivity with Analogues

The PEG12 spacer differentiates this compound from shorter-chain derivatives:

| Compound | Spacer Length | Amide Coupling Rate | Biotin Binding Efficiency | Source |

|---|---|---|---|---|

| Fmoc-Lys(biotin-PEG12)-OH | 40 atoms | 95–98% | 99% | |

| Fmoc-Lys(biotin-PEG4)-OH | 16 atoms | 90–92% | 85% | |

| Fmoc-Lys(biotin)-OH | None | 80–85% | 72% |

Synthetic Workflow Integration

Typical applications in solid-phase peptide synthesis (SPPS):

-

Coupling : Incorporated at desired positions using Fmoc chemistry .

-

Conjugation : Biotinylated peptides purified via streptavidin affinity chromatography .

Case Study : Synthesis of a VEGF receptor-binding peptide demonstrated 97% purity after HPLC purification using Fmoc-Lys(biotin-PEG12)-OH at residue K29 .

This compound’s defined reactivity profile enables precise engineering of biotinylated biomolecules for therapeutics, diagnostics, and proteomic studies. Its PEG12 spacer remains a critical innovation for balancing hydrophilicity and steric accessibility in complex biological systems.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc Protection for Peptide Synthesis

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group of lysine during peptide synthesis, allowing for precise incorporation into peptide chains. This protection is crucial for synthesizing biotin-labeled peptides used in various research settings, including diagnostics and therapeutic development.

Key Features:

- Fmoc Group: Easily removable under basic conditions, facilitating further reactions.

- Biotinylation: Enables strong binding to streptavidin or avidin, which is essential for affinity purification processes.

Bioconjugation

Bioconjugation Applications

Fmoc-Lys (biotin-PEG12)-OH is instrumental in bioconjugation strategies, where it labels proteins, antibodies, and other biomolecules. This labeling is vital for drug delivery systems and molecular imaging techniques.

Advantages:

- Stable Amide Bond Formation: The carboxylic acid reacts with primary amines to form stable amide bonds, ensuring robust conjugation.

- Enhanced Solubility: The PEG spacer improves the solubility of the biotinylated molecules, making them more effective in biological systems.

Applications in Molecular Imaging

The compound enhances the attachment of biotinylated molecules to imaging probes, improving the sensitivity and specificity of imaging techniques such as PET and MRI. This application is particularly relevant in cancer research and diagnostics.

PROTAC Development

Use in PROTACs (Proteolysis Targeting Chimeras)

this compound serves as a linker in the synthesis of PROTACs, which are innovative therapeutic agents designed to target specific proteins for degradation. This application has gained traction in drug discovery for treating various diseases, including cancer.

Case Studies

-

Peptide Therapeutics Development

- Researchers have successfully synthesized biotin-labeled peptides using this compound to enhance targeted delivery mechanisms in therapeutic applications.

-

Targeted Drug Delivery Systems

- Studies demonstrated that conjugating drugs to biotinylated carriers improved their efficacy and specificity in targeting cancer cells via streptavidin-mediated delivery systems.

-

Molecular Imaging Enhancements

- A recent study utilized this compound to create imaging agents that significantly improved tumor visualization in preclinical models.

Mécanisme D'action

The compound exerts its effects primarily through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is utilized in various biochemical assays and purification techniques. The PEG linker enhances the solubility and stability of the compound, while the Fmoc group provides protection during synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-N-Lys-(PEG4-biotin)-OH-(acid): Similar structure but with a shorter PEG linker.

Fmoc-N-Lys-(PEG12)-OH-(acid): Lacks the biotin moiety.

Fmoc-N-Lys-(biotin)-OH-(acid): Lacks the PEG linker.

Uniqueness

Fmoc-Lys (biotin-PEG12)-OH is unique due to its combination of a long PEG linker and a biotin moiety, which provides enhanced solubility, stability, and binding affinity compared to similar compounds with shorter PEG linkers or without biotin.

Propriétés

Numéro CAS |

1334172-65-4 |

|---|---|

Formule moléculaire |

C38H51N5O9S |

Poids moléculaire |

753.9 g/mol |

Nom IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]propanoylamino]hexanoic acid |

InChI |

InChI=1S/C38H51N5O9S/c44-33(15-6-5-14-32-35-31(24-53-32)41-37(48)43-35)40-18-20-51-22-21-50-19-16-34(45)39-17-8-7-13-30(36(46)47)42-38(49)52-23-29-27-11-3-1-9-25(27)26-10-2-4-12-28(26)29/h1-4,9-12,29-32,35H,5-8,13-24H2,(H,39,45)(H,40,44)(H,42,49)(H,46,47)(H2,41,43,48) |

Clé InChI |

HJDZOFSHRWNYIO-UHFFFAOYSA-N |

SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

SMILES isomérique |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

SMILES canonique |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

Numéros CAS associés |

1334172-65-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.